Cas no 854893-81-5 (Carbamic acid, N-[(2-hydroxyphenyl)methyl]-, phenylmethyl ester)

Carbamic acid, N-[(2-hydroxyphenyl)methyl]-, phenylmethyl ester is a synthetic organic compound featuring a carbamate functional group linked to a benzyl ester and a 2-hydroxyphenylmethyl substituent. This structure imparts unique reactivity, making it useful as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the phenolic hydroxyl group enhances its potential for further functionalization, while the carbamate moiety offers stability under controlled conditions. Its balanced polarity allows for moderate solubility in organic solvents, facilitating purification and handling. The compound is particularly valued in research applications requiring selective protection or controlled release of active moieties. Proper storage under inert conditions is recommended to maintain stability.
Carbamic acid, N-[(2-hydroxyphenyl)methyl]-, phenylmethyl ester structure
854893-81-5 structure
Product name:Carbamic acid, N-[(2-hydroxyphenyl)methyl]-, phenylmethyl ester
CAS No:854893-81-5
MF:C15H15NO3
Molecular Weight:257.284
CID:4497567
PubChem ID:102163469

Carbamic acid, N-[(2-hydroxyphenyl)methyl]-, phenylmethyl ester 化学的及び物理的性質

名前と識別子

    • Carbamic acid, N-[(2-hydroxyphenyl)methyl]-, phenylmethyl ester
    • 854893-81-5
    • benzyl N-[(2-hydroxyphenyl)methyl]carbamate
    • EN300-4605121
    • インチ: InChI=1S/C15H15NO3/c17-14-9-5-4-8-13(14)10-16-15(18)19-11-12-6-2-1-3-7-12/h1-9,17H,10-11H2,(H,16,18)
    • InChIKey: MOHMHGDMINHSNF-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 257.10519334Da
  • 同位素质量: 257.10519334Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 277
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 58.6Ų

Carbamic acid, N-[(2-hydroxyphenyl)methyl]-, phenylmethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-4605121-0.5g
benzyl N-[(2-hydroxyphenyl)methyl]carbamate
854893-81-5
0.5g
$1165.0 2023-05-25
Enamine
EN300-4605121-2.5g
benzyl N-[(2-hydroxyphenyl)methyl]carbamate
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2.5g
$2379.0 2023-05-25
Enamine
EN300-4605121-0.05g
benzyl N-[(2-hydroxyphenyl)methyl]carbamate
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0.05g
$1020.0 2023-05-25
Enamine
EN300-4605121-1.0g
benzyl N-[(2-hydroxyphenyl)methyl]carbamate
854893-81-5
1g
$1214.0 2023-05-25
Enamine
EN300-4605121-5.0g
benzyl N-[(2-hydroxyphenyl)methyl]carbamate
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5g
$3520.0 2023-05-25
Enamine
EN300-4605121-0.1g
benzyl N-[(2-hydroxyphenyl)methyl]carbamate
854893-81-5
0.1g
$1068.0 2023-05-25
Enamine
EN300-4605121-0.25g
benzyl N-[(2-hydroxyphenyl)methyl]carbamate
854893-81-5
0.25g
$1117.0 2023-05-25
Enamine
EN300-4605121-10.0g
benzyl N-[(2-hydroxyphenyl)methyl]carbamate
854893-81-5
10g
$5221.0 2023-05-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1684980-1g
Benzyl (2-hydroxybenzyl)carbamate
854893-81-5 98%
1g
¥9868.00 2024-07-28

Carbamic acid, N-[(2-hydroxyphenyl)methyl]-, phenylmethyl ester 関連文献

Carbamic acid, N-[(2-hydroxyphenyl)methyl]-, phenylmethyl esterに関する追加情報

Carbamic acid, N-[(2-hydroxyphenyl)methyl]-, phenylmethyl ester (CAS No. 854893-81-5): A Comprehensive Overview

Carbamic acid, N-[(2-hydroxyphenyl)methyl]-, phenylmethyl ester, commonly referred to by its CAS number 854893-81-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their diverse biological activities and utility in medicinal chemistry. The structural features of this molecule, particularly the presence of both 2-hydroxyphenyl and phenylmethyl ester groups, contribute to its unique chemical properties and potential applications in drug development.

The synthesis of Carbamic acid, N-[(2-hydroxyphenyl)methyl]-, phenylmethyl ester involves a series of well-defined chemical transformations that highlight the importance of precision and control in organic synthesis. The reaction pathway typically begins with the formation of a carbamate intermediate, which is subsequently modified to introduce the desired functional groups. This process underscores the compound's significance as a building block in the synthesis of more complex molecules.

In recent years, Carbamic acid, N-[(2-hydroxyphenyl)methyl]-, phenylmethyl ester has been studied for its potential role in the development of novel therapeutic agents. The hydroxyl group on the aromatic ring and the ester functionality provide multiple sites for chemical modification, enabling the design of molecules with tailored biological activities. For instance, researchers have explored its derivatives as potential inhibitors of various enzymes and receptors involved in metabolic pathways and inflammatory responses.

One of the most compelling aspects of this compound is its versatility in medicinal chemistry. The combination of a hydroxyl-containing aromatic ring and an ester group makes it a valuable intermediate for constructing more complex pharmacophores. This has led to its incorporation into several drug discovery programs aimed at identifying new treatments for diseases such as cancer, diabetes, and neurodegenerative disorders. The ability to modify both functional groups allows chemists to fine-tune the properties of these derivatives, optimizing them for specific biological targets.

The pharmacological profile of Carbamic acid, N-[(2-hydroxyphenyl)methyl]-, phenylmethyl ester and its derivatives has been extensively investigated. Preliminary studies suggest that certain modifications can enhance binding affinity to biological targets while minimizing off-target effects. This is crucial for developing drugs with improved efficacy and safety profiles. Additionally, the compound's stability under various conditions makes it suitable for formulation into different pharmaceutical dosage forms.

The role of computational chemistry in understanding the behavior of Carbamic acid, N-[(2-hydroxyphenyl)methyl]-, phenylmethyl ester cannot be overstated. Advanced computational methods have been employed to predict molecular interactions and optimize synthetic routes. These techniques have provided valuable insights into how structural modifications can influence biological activity, guiding the design of more effective drug candidates.

In conclusion, Carbamic acid, N-[(2-hydroxyphenyl)methyl]-, phenylmethyl ester (CAS No. 854893-81-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound and its derivatives, its importance in medicinal chemistry is likely to grow even further.

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